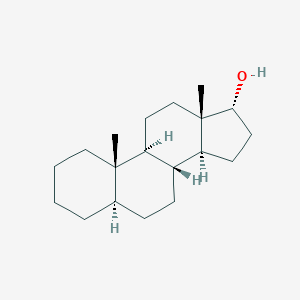
5alpha-Androstan-17alpha-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstan-17alpha-ol is a steroidal compound with the molecular formula C19H32O It is a derivative of androstane, a hydrocarbon skeleton that forms the basis of many biologically significant steroids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-17alpha-ol typically involves the reduction of 5a-androstan-17-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5alpha-Androstan-17alpha-ol undergoes several types of chemical reactions, including:
Oxidation: Conversion to 5a-androstan-17-one using oxidizing agents like chromium trioxide (CrO3).
Reduction: Further reduction to other hydroxylated derivatives.
Substitution: Reactions with halogens or other substituents to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: 5a-Androstan-17-one.
Reduction: Various hydroxylated derivatives.
Substitution: Halogenated and other substituted derivatives.
Aplicaciones Científicas De Investigación
5alpha-Androstan-17alpha-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5alpha-Androstan-17alpha-ol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of protein synthesis and cellular growth.
Comparación Con Compuestos Similares
Similar Compounds
5a-Androstan-17b-ol: Another hydroxylated derivative with similar properties but different stereochemistry.
Androstanolone (Dihydrotestosterone): A potent androgen with a similar structure but different biological activity.
Testosterone: A primary male sex hormone with a similar androstane backbone.
Uniqueness
5alpha-Androstan-17alpha-ol is unique due to its specific stereochemistry and hydroxylation pattern, which confer distinct biological and chemical properties
Propiedades
Número CAS |
19037-37-7 |
|---|---|
Fórmula molecular |
C19H32O |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
Clave InChI |
QUKZBUCPOSYYFO-QAZMUZRASA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
SMILES isomérico |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C |
SMILES canónico |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















